molecular formula C23H28ClN3O5S2 B3014486 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216648-09-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B3014486
CAS RN: 1216648-09-7
M. Wt: 526.06
InChI Key: JOMHRNXOQIXACD-UHFFFAOYSA-N
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Description

The compound "N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamides have been extensively studied for their potential as therapeutic agents in various medical conditions. The specific compound appears to be designed for its potential biological activity, possibly as a gastrokinetic or cardiac electrophysiological agent, given the context of the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of an appropriate amine with a benzoyl chloride or an activated benzoyl compound. In the context of the provided papers, similar compounds have been synthesized by introducing various substituents into the benzamide structure to enhance their biological activity. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with modifications to the N-substituent to produce class III electrophysiological activity . Similarly, a series of N-[(2-morpholinyl)alkyl]benzamides were prepared with different substituents at the N-4 position, showing potent in vivo gastric emptying activity . These methods could be relevant to the synthesis of the compound , although the exact synthetic route would depend on the specific structure of the thiazole and morpholinoethyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of a morpholinoethyl group suggests increased solubility and potential interaction with biological targets. The ethoxybenzo[d]thiazol moiety could contribute to the compound's binding affinity and selectivity towards its target. In the papers provided, the importance of the substituents on the benzamide nitrogen and the benzoyl group is emphasized, as these modifications can significantly influence the pharmacological profile of the compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution, which can alter their pharmacological properties. The papers do not provide specific details on the chemical reactions of the compound , but they do discuss the effects of different substituents on the benzamide structure, which can be extrapolated to predict the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a morpholino group and an ethoxy substituent could affect the compound's solubility and its ability to cross biological membranes. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do suggest that the introduction of certain substituents can enhance the desired biological activity without compromising the compound's overall properties .

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of compounds related to N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is in antimicrobial research. Sahin et al. (2012) synthesized various derivatives containing the morpholine moiety, including 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, which exhibited good or moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Anticancer Activity

Another significant area of research is the compound's potential in anticancer applications. Ravinaik et al. (2021) designed and synthesized substituted benzamides, similar in structure to the compound , which demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Furthermore, Horishny et al. (2020) prepared new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which were found promising as new anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Electrophysiological Activity

Compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride have been studied for their electrophysiological activity. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating potential applications in this domain (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Gastrokinetic Agents

Kato et al. (1992) researched 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, which are structurally similar, for their potential as gastrokinetic agents, thus extending the potential applications of such compounds in gastrointestinal disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Metabolism Research

Another area of interest is metabolism research. For instance, the synthesis and biological activity of related benzamides have been investigated for their potential as metabolic agents (Kato, Morie, & Yoshida, 1996).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-3-31-19-5-4-6-20-21(19)24-23(32-20)26(12-11-25-13-15-30-16-14-25)22(27)17-7-9-18(10-8-17)33(2,28)29;/h4-10H,3,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHRNXOQIXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

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